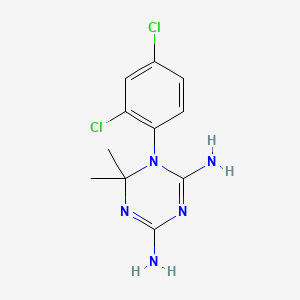
1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound belonging to the triazine family. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions. The presence of the 2,4-dichlorophenyl group and the 6,6-dimethyl substitution makes this compound unique and potentially useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of one of the chlorine atoms in the triazine ring with a 2,4-dichlorophenyl group using a nucleophilic aromatic substitution reaction.
Dimethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound has a similar triazine ring structure but with a chlorine atom at the 6-position instead of the 2,4-dichlorophenyl group.
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound features a phenyl group at the 6-position, differing from the 2,4-dichlorophenyl substitution.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(2,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
20285-55-6 |
|---|---|
Molekularformel |
C11H13Cl2N5 |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)8-4-3-6(12)5-7(8)13/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI-Schlüssel |
FXQMBDQAHVBITF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=C(C=C(C=C2)Cl)Cl)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


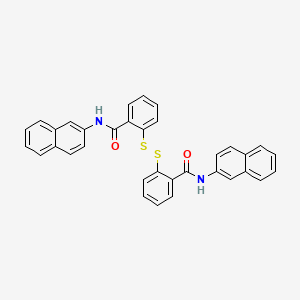
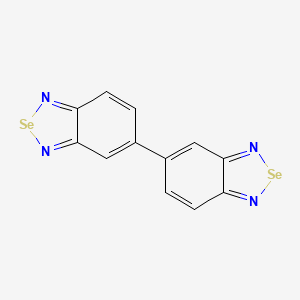
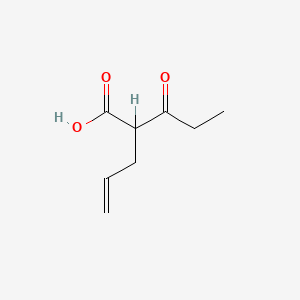
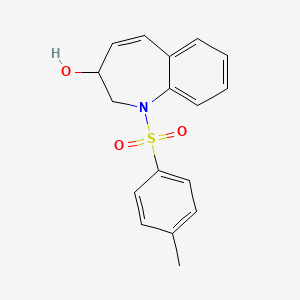

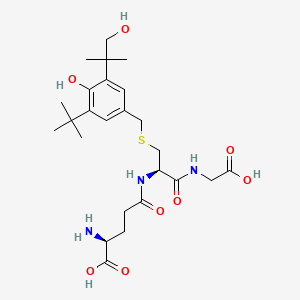

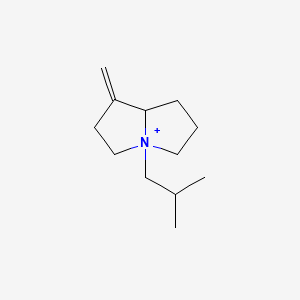
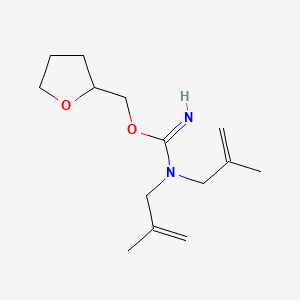

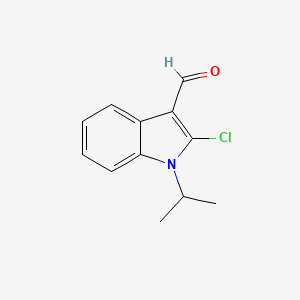
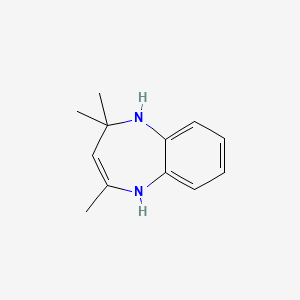
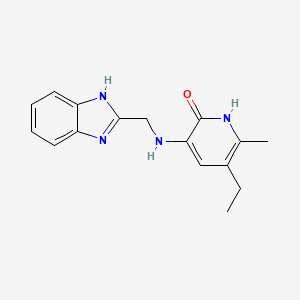
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
